molecular formula C21H24FN5O2 B3814530 N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B3814530
M. Wt: 397.4 g/mol
InChI Key: MCEIOSSTRCLZOT-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenoxy group, and a pyrazole carboxamide moiety. These structural features contribute to its distinctive chemical and biological properties.

Preparation Methods

The synthesis of N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrazole structure, followed by the introduction of the cyclopropyl and fluorophenoxy groups. The final step involves the formation of the carboxamide linkage.

    Core Pyrazole Synthesis: The pyrazole core can be synthesized through a condensation reaction between hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Fluorophenoxy Group Addition: The fluorophenoxy group is typically added through a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage, which can be achieved through an amidation reaction using an amine and a carboxylic acid derivative.

Chemical Reactions Analysis

N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where specific groups in the compound are replaced by other functional groups. Common reagents include halides and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide linkage and the formation of corresponding acids and amines.

Scientific Research Applications

N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-5-[(2-chlorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, leading to different chemical and biological properties.

    N-cyclopropyl-5-[(2-bromophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide:

    N-cyclopropyl-5-[(2-methylphenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide: The methylphenoxy group provides different steric and electronic effects, influencing the compound’s behavior.

Properties

IUPAC Name

N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-13-17(14(2)26(3)25-13)11-27(16-8-9-16)21(28)19-10-15(23-24-19)12-29-20-7-5-4-6-18(20)22/h4-7,10,16H,8-9,11-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEIOSSTRCLZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C2CC2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 3
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

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